
2-Acetyl-N,N-di(propan-2-yl)naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-N,N-di(propan-2-yl)naphthalene-1-carboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to the naphthalene ring and two isopropyl groups attached to the nitrogen atom of the carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-N,N-di(propan-2-yl)naphthalene-1-carboxamide can be achieved through several synthetic routes. One common method involves the acylation of naphthalene-1-carboxamide with acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Another method involves the use of Friedel-Crafts acylation, where naphthalene-1-carboxamide is treated with acetyl chloride and a Lewis acid catalyst such as aluminum chloride. This reaction also requires reflux conditions and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-N,N-di(propan-2-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
2-Acetyl-N,N-di(propan-2-yl)naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Acetyl-N,N-di(propan-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The acetyl group and the naphthalene ring play a crucial role in binding to target proteins or enzymes, leading to modulation of their activity. The isopropyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-N,N-di(propan-2-yl)benzamide: Similar structure but with a benzene ring instead of a naphthalene ring.
2-Acetyl-N,N-di(propan-2-yl)aniline: Contains an aniline group instead of a carboxamide group.
2-Acetyl-N,N-di(propan-2-yl)phenylacetamide: Similar structure with a phenylacetamide group.
Uniqueness
2-Acetyl-N,N-di(propan-2-yl)naphthalene-1-carboxamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of novel materials and bioactive molecules.
Properties
CAS No. |
181775-45-1 |
|---|---|
Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-acetyl-N,N-di(propan-2-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H23NO2/c1-12(2)20(13(3)4)19(22)18-16(14(5)21)11-10-15-8-6-7-9-17(15)18/h6-13H,1-5H3 |
InChI Key |
VAQNUBBZKOZSNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CC2=CC=CC=C21)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate](/img/structure/B14271642.png)
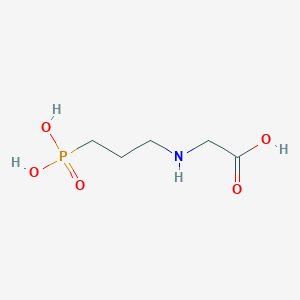
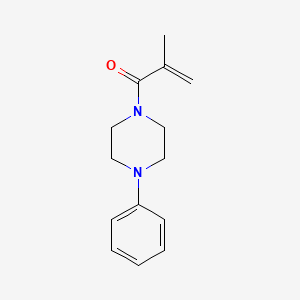
![4-[(Oxolan-2-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14271658.png)
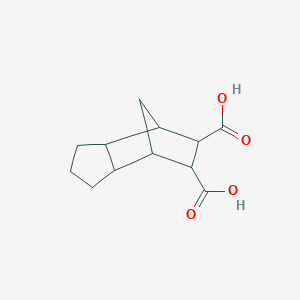
![4-Methyl-7-{[(naphthalen-2-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14271683.png)
![Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-](/img/structure/B14271704.png)

![N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide](/img/structure/B14271709.png)

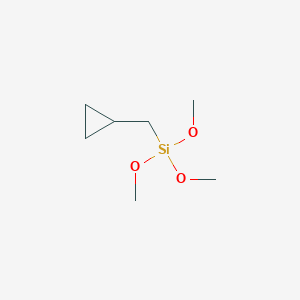
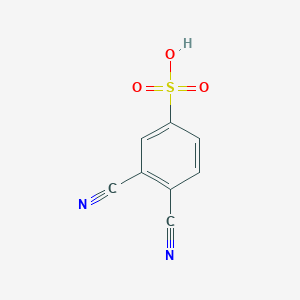
![5,5'-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole]](/img/structure/B14271731.png)
![5-[3-Acetyl-4-(2-carboxyethyl)-2-methyl-1H-pyrrol-1-yl]pentanoic acid](/img/structure/B14271735.png)
